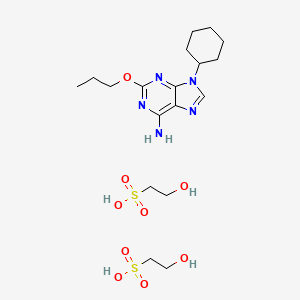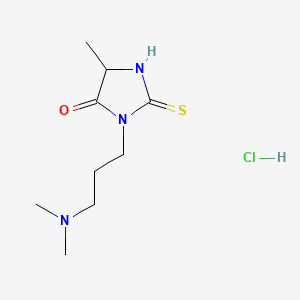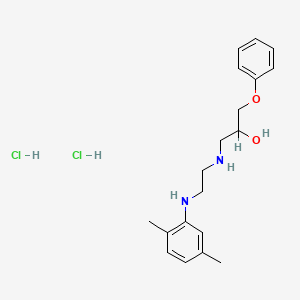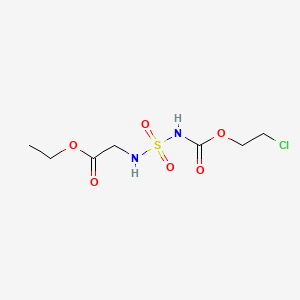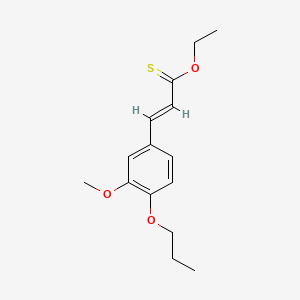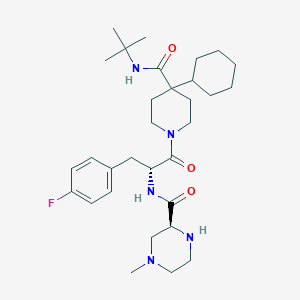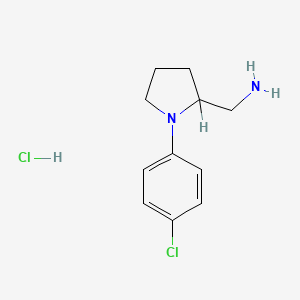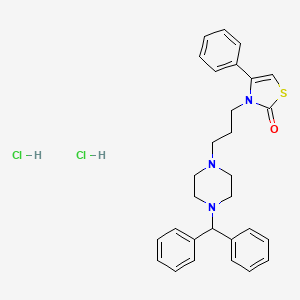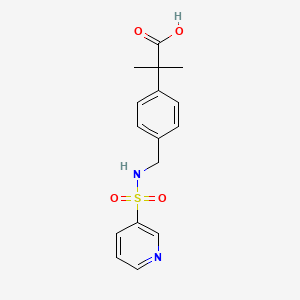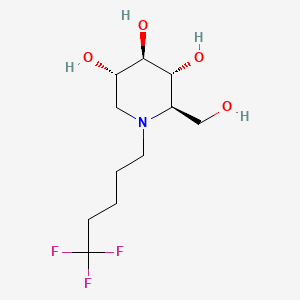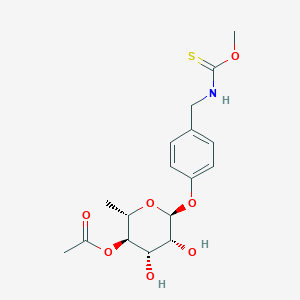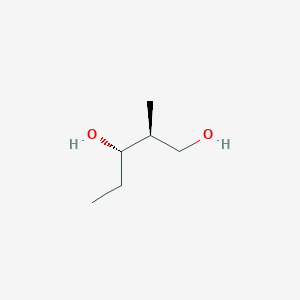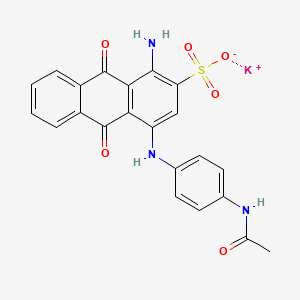
2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monopotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monopotassium salt is a complex organic compound with significant applications in various scientific fields This compound is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and its sulfonic acid group, which enhances its solubility in water
准备方法
The synthesis of 2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monopotassium salt typically involves multiple steps:
Starting Material: The synthesis begins with anthracene, which undergoes sulfonation to introduce the sulfonic acid group.
Nitration and Reduction: The sulfonated anthracene is then nitrated to introduce nitro groups, which are subsequently reduced to amino groups.
Acetylation: The amino groups are acetylated using acetic anhydride to form acetylamino derivatives.
Coupling Reaction: The final step involves a coupling reaction with 4-(acetylamino)aniline under specific conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
化学反应分析
2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monopotassium salt undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone forms back to hydroquinone derivatives.
Coupling Reactions: The amino groups can engage in coupling reactions with diazonium salts to form azo compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various diazonium salts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monopotassium salt has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments due to its chromophoric properties.
Biology: The compound’s derivatives are studied for their potential as fluorescent probes in biological imaging.
Medicine: Research explores its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the production of advanced materials, including organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monopotassium salt involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription. This property is particularly useful in anticancer research, where it can induce apoptosis in cancer cells. Additionally, its sulfonic acid group enhances its solubility, facilitating its transport within biological systems.
相似化合物的比较
Similar compounds to 2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monopotassium salt include:
Anthraquinone-2-sulfonic acid: This compound shares the anthracene backbone and sulfonic acid group but lacks the acetylamino and amino groups, making it less versatile in chemical reactions.
1-Amino-4-(4-methylphenylamino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid: This compound has a similar structure but with different substituents, affecting its reactivity and applications.
2-Anthracenesulfonic acid, 1-amino-4-((4-(1,1-dimethylethyl)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monolithium salt: This compound has a similar core structure but different substituents and counterions, influencing its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and a wide range of applications.
属性
CAS 编号 |
82168-33-0 |
|---|---|
分子式 |
C22H16KN3O6S |
分子量 |
489.5 g/mol |
IUPAC 名称 |
potassium;4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H17N3O6S.K/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28;/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);/q;+1/p-1 |
InChI 键 |
XBBMXAZBGASYHD-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


